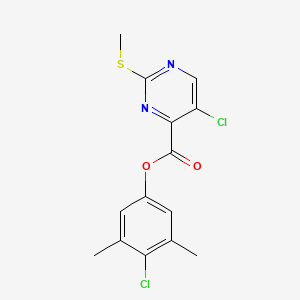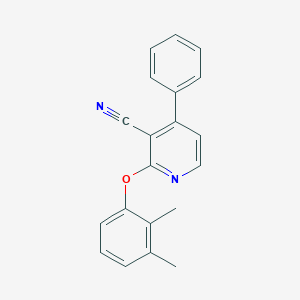
2-(2,3-Dimethylphenoxy)-4-phenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would include a detailed description of the reaction steps, the reagents and conditions used, and the yield of each step .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms .Physical And Chemical Properties Analysis
This would include information such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .科学的研究の応用
Fluorescent Molecular Probes
Compounds with structures similar to 2-(2,3-Dimethylphenoxy)-4-phenylnicotinonitrile have been explored for their use as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, suggesting their potential in developing ultra-sensitive fluorescent probes. Such probes can be used to study biological events and processes, leveraging the solvent polarity dependence of their fluorescence for intramolecular charge transfer studies (Diwu et al., 1997).
Supramolecular Chemistry
Another area of interest is in the field of supramolecular chemistry, where similar compounds have shown intriguing properties. For instance, certain macrocycles display cooperative fluoride binding, which is allosteric in nature. This property can be harnessed for the development of sensors or for tuning the redox properties of a material through the binding of ions, suggesting applications in materials science and sensor development (Pistner et al., 2013).
Photophysics and Redox Chemistry
Research into phlorin macrocycles, compounds with varying aryl rings, showcases the impact of substituents on redox and photochemical properties. This insight is valuable for designing materials with specific optical and electronic properties for applications in photovoltaics, organic electronics, and catalysis. The modification of peripheral aryl groups alters emission quantum yields and fluorescence lifetimes, providing a method to fine-tune material properties for specific applications (Pistner et al., 2013).
Polymer Synthesis
Compounds with similar structural features have been utilized in the synthesis of polymers, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), through oxidative polymerization processes. This method highlights the potential use of 2-(2,3-Dimethylphenoxy)-4-phenylnicotinonitrile in the polymer industry, especially in creating engineering plastics with specific attributes like high molecular weight and minimized side-product formation (Saito et al., 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-14-7-6-10-19(15(14)2)23-20-18(13-21)17(11-12-22-20)16-8-4-3-5-9-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZRXPUMOSGCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CC(=C2C#N)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)-4-phenylnicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

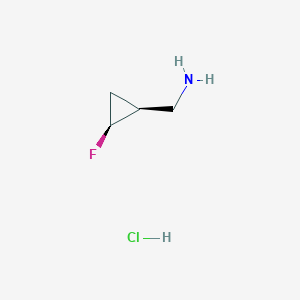
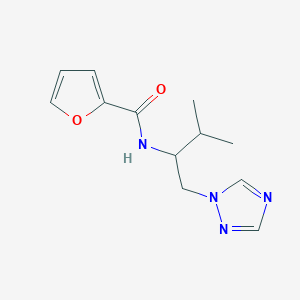
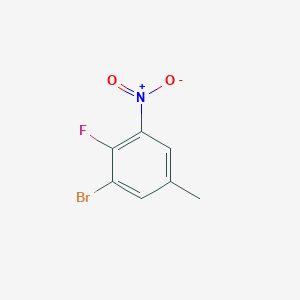
![4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2845950.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2845952.png)

![N-1,3-benzodioxol-5-yl-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2845955.png)
![N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2845957.png)
![6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2845961.png)

![3-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2845963.png)

